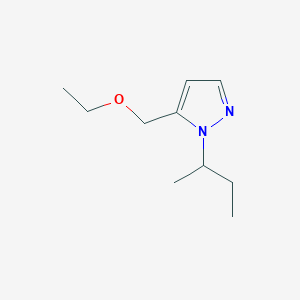![molecular formula C12H8ClF3N4 B2855812 3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 339099-61-5](/img/structure/B2855812.png)
3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with chlorine, trifluoromethyl, and a hydrazone linkage, making it a versatile molecule for chemical synthesis and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Hydrazone Linkage: The initial step involves the reaction of pyridine-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Chlorination: The hydrazone is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient chlorination and trifluoromethylation processes, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction of the hydrazone linkage can yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine or trifluoromethyl groups.
Major Products
Oxidation: Oxidized hydrazone derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The trifluoromethyl group is particularly important for enhancing the bioavailability and metabolic stability of these derivatives.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory, antiviral, and anticancer agents. The presence of the trifluoromethyl group often enhances the pharmacokinetic properties of these compounds.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.
作用機序
The mechanism of action of 3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with enzyme active sites, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-chloro-3-(trifluoromethyl)pyridine: Lacks the hydrazone linkage, making it less versatile in biological applications.
3-chloro-2-(pyridin-3-yl)hydrazine: Does not have the trifluoromethyl group, which may reduce its bioavailability and metabolic stability.
5-(trifluoromethyl)-2-(pyridin-3-yl)hydrazone:
Uniqueness
The unique combination of chlorine, trifluoromethyl, and hydrazone functionalities in 3-chloro-2-[
特性
IUPAC Name |
3-chloro-N-[(E)-pyridin-3-ylmethylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4/c13-10-4-9(12(14,15)16)7-18-11(10)20-19-6-8-2-1-3-17-5-8/h1-7H,(H,18,20)/b19-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPZQWVTGKQPDJ-KPSZGOFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2855729.png)
![N-[3-[5-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2855730.png)
![7,7-Dimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-2-yl benzoate](/img/structure/B2855731.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2855733.png)


![5-Fluoro-4-methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2855738.png)
![N-[3-(difluoromethoxy)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2855740.png)
![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2855741.png)
![3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2855743.png)


![N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2855748.png)

